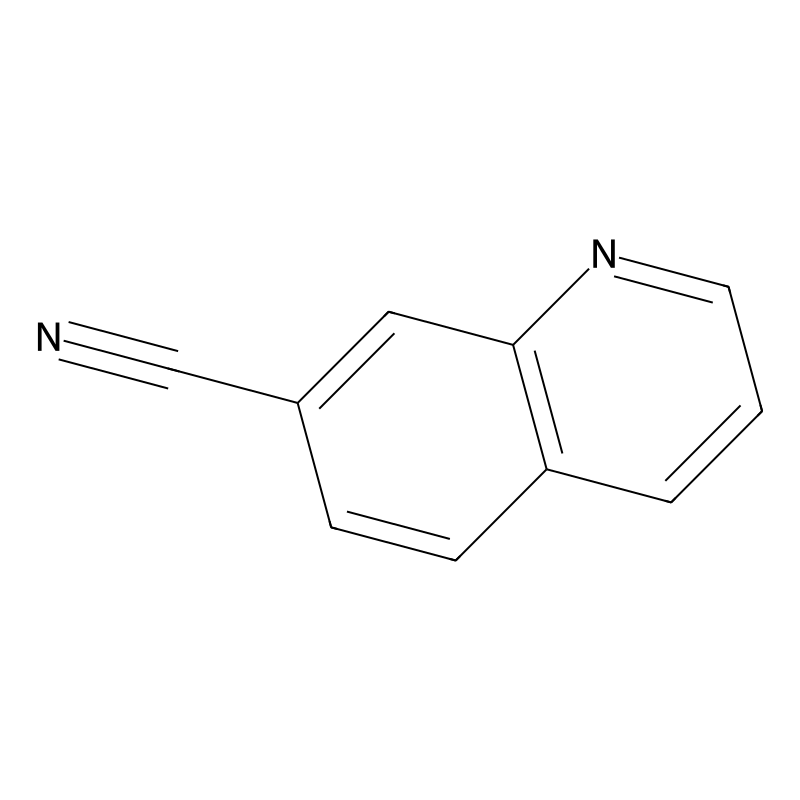Quinoline-7-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
Quinoline-7-carbonitrile serves as a valuable scaffold for designing and synthesizing novel therapeutic agents. Studies have shown its potential for:
- Anticancer properties: Derivatives of Quinoline-7-carbonitrile have exhibited promising antitumor activity against various cancer cell lines. Research suggests they may work by inhibiting enzymes or disrupting cell cycle progression [].
- Antimicrobial activity: Certain Quinoline-7-carbonitrile derivatives have demonstrated activity against bacteria, fungi, and other microbes. This opens doors for exploring them as potential antibiotics or antifungals [].
Note
Further research is necessary to fully understand the mechanisms of action and optimize these derivatives for clinical use.
Material Science
The properties of Quinoline-7-carbonitrile make it a candidate material for various applications:
- Organic electronics: Due to its aromatic structure and potential for functionalization, Quinoline-7-carbonitrile is being investigated for use in organic light-emitting diodes (OLEDs) and other organic electronic devices [].
- Ligand design: The molecule's ability to bind to metals makes it a potential ligand for designing new catalysts or materials with desired properties [].
Quinoline-7-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by a carbonitrile group at the seventh position of the quinoline ring. This structure contributes to its unique chemical properties and biological activities. Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets.
- Cyclization Reactions: It serves as a starting material in cyclization reactions, leading to more complex structures. For instance, it can be transformed into various heterocycles through nucleophilic substitutions and electrophilic aromatic substitutions.
- Nucleophilic Reactions: The carbonitrile group can undergo nucleophilic addition reactions, enhancing the compound's reactivity and potential for further functionalization .
- Knoevenagel Condensation: This reaction can be utilized for synthesizing derivatives by reacting quinoline-7-carbonitrile with aldehydes or ketones under specific conditions.
Quinoline-7-carbonitrile exhibits significant biological activities:
- Anticancer Properties: Studies have shown that quinoline derivatives, including quinoline-7-carbonitrile, possess anticancer activity against various cell lines such as breast cancer and leukemia. The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation .
- Antibacterial Activity: The compound has been explored for its antibacterial properties, targeting essential bacterial enzymes and pathways.
- Antiparasitic Effects: It has demonstrated effectiveness against parasites like Plasmodium, which causes malaria .
Several methods exist for synthesizing quinoline-7-carbonitrile:
- From Thieno[3,2-f]quinoline: This multi-step synthesis involves oxidation, chlorination, and hydrolysis processes.
- Microwave-Assisted One-Pot Synthesis: A modern approach that utilizes microwave energy to facilitate Knoevenagel condensation and Michael addition reactions in a solvent-free environment.
- Reactions with Hydroxylamine Hydrochloride: This method involves reacting specific precursors under controlled conditions to yield quinoline-7-carbonitrile derivatives.
Quinoline-7-carbonitrile finds applications in various fields:
- Medicinal Chemistry: It is a building block for synthesizing new pharmacologically active compounds.
- Corrosion Inhibition: Its derivatives have been studied as corrosion inhibitors in the oil and gas industry due to their ability to form protective layers on metal surfaces.
- Fluorescent Probes: Certain derivatives exhibit fluorescence properties suitable for biological and chemical sensing applications.
Research on quinoline-7-carbonitrile has included interaction studies focusing on its binding affinities with various biological targets. These studies often involve structure-activity relationship analyses, revealing how modifications to the compound influence its biological efficacy. For example, some derivatives have shown promising results as inhibitors of specific enzymes involved in cancer progression or bacterial survival .
Quinoline-7-carbonitrile is unique within its class but shares similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methylquinoline | Methyl group at position 6 | Exhibits different biological activities |
| 8-Anilinoimidazoquinoline | Aniline substitution at position 8 | Known for Src kinase inhibition |
| 4-(Arylamino)quinoline | Arylamino substitution at position 4 | Functions as irreversible inhibitors of certain kinases |
| 2-(1H-Indol-3-yl)quinoline | Indole substitution at position 2 | Displays PDE4 inhibitory properties |
These compounds highlight the structural diversity within the quinoline family while emphasizing the unique positioning of the carbonitrile group in quinoline-7-carbonitrile.








